molecular formula C7H15Cl2FN2 B1378893 (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride CAS No. 1403763-26-7

(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride

Cat. No.: B1378893
CAS No.: 1403763-26-7
M. Wt: 217.11 g/mol
InChI Key: ZXAPTFRGTLQEMJ-QYCVXMPOSA-N
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Description

(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride is a chemical compound that belongs to the class of azetidines and pyrrolidines

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach includes the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced.

Scientific Research Applications

(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride include:

    Azetidine derivatives: Compounds with similar azetidine ring structures.

    Pyrrolidine derivatives: Compounds with similar pyrrolidine ring structures.

    Fluorinated compounds: Compounds with fluorine atoms in their structure.

Uniqueness

What sets this compound apart from similar compounds is its specific combination of the azetidine and pyrrolidine rings with a fluorine atom, which imparts unique chemical and biological properties. This combination can enhance its stability, reactivity, and potential interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FN2.2ClH/c8-6-1-2-10(5-6)7-3-9-4-7;;/h6-7,9H,1-5H2;2*1H/t6-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAPTFRGTLQEMJ-QYCVXMPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1F)C2CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1F)C2CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403763-26-7
Record name (3R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride
Reactant of Route 3
(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride
Reactant of Route 4
(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride
Reactant of Route 5
(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride
Reactant of Route 6
(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride

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